3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one
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Overview
Description
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one is a heterocyclic compound that features a thiophene ring, a phenyl group, and a diazenyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, typically under reflux conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, indicating its potential anti-inflammatory effects . Molecular docking studies have suggested that this compound has a high affinity for enzymes such as COX-1 and TRPA1 channels .
Comparison with Similar Compounds
Similar Compounds
Heterocyclic chalcones: Compounds with similar structures, such as (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Thiophene derivatives: Compounds like (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
Uniqueness
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl linkage and thiophene ring make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10N2O2S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2S/c16-9-11(13(17)12-7-4-8-18-12)15-14-10-5-2-1-3-6-10/h1-9,16H |
InChI Key |
ANHUKWKMZARAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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